molecular formula C13H17N3O2S2 B6517581 3-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 869075-71-8

3-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6517581
CAS No.: 869075-71-8
M. Wt: 311.4 g/mol
InChI Key: LJARZEXGNPQEJD-UHFFFAOYSA-N
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Description

The compound 3-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one features a fused thieno[3,2-d]pyrimidin-4-one core, a heterocyclic scaffold known for its pharmacological relevance, particularly in kinase inhibition and anticancer research . Key structural features include:

  • 3-Methyl substitution: Enhances steric bulk and metabolic stability.

This compound’s design aligns with strategies to optimize bioactivity through balanced lipophilicity and electronic effects.

Properties

IUPAC Name

3-methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S2/c1-15-12(18)11-9(4-7-19-11)14-13(15)20-8-10(17)16-5-2-3-6-16/h2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJARZEXGNPQEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(CCS2)N=C1SCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in the compound is known to enhance the pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry and three-dimensional coverage of the molecule. This compound may interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them, thereby affecting the overall biochemical reactions within the cell.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins and enzymes can lead to changes in cellular activities, such as proliferation, differentiation, and apoptosis. Additionally, it may affect the expression of genes involved in critical cellular processes, thereby altering the cell’s metabolic state and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, leading to changes in biochemical pathways and gene expression. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in biochemical research.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are crucial factors in its biochemical analysis. In laboratory settings, the compound’s effects may change over time due to its stability and degradation. Long-term studies in vitro and in vivo have shown that the compound can maintain its activity for extended periods, although it may degrade under certain conditions. These temporal effects are essential for understanding the compound’s long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic pathways or modulating gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or apoptosis. Understanding the dosage effects is critical for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in cellular metabolism, affecting the overall biochemical state of the cell. These interactions are essential for understanding the compound’s impact on cellular function and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within the cell. These interactions can affect the compound’s activity and function, making it essential to understand its transport and distribution mechanisms.

Subcellular Localization

The subcellular localization of this compound is crucial for its biochemical activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s activity and function, making it essential to understand its subcellular distribution and targeting mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with the target molecule, differing primarily in substituents and core modifications:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-Methyl, 2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl} ~363.5* Pyrrolidine enhances basicity; saturated core improves conformational flexibility
2-Amino-5-[(3-chlorophenyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one (2k) Thieno[2,3-d]pyrimidin-4-one 2-Amino, 5-(3-chlorophenyl)sulfanyl, 6-ethyl 337.8 Chlorophenyl group increases lipophilicity; amino group may facilitate hydrogen bonding
3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4-one 3-Ethyl, 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}, 5,6-dimethyl ~428.5* Fluorophenyl and dimethyl groups enhance metabolic stability and target affinity
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one Thieno[3,2-d]pyrimidin-4-one 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}, 3-(4-methylphenyl) ~455.0* Chlorophenyl and methylphenyl groups increase hydrophobicity and π-π interactions
3-(4-Ethoxyphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one Pyrimido[5,4-b]indol-4-one 3-(4-Ethoxyphenyl), 2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl} ~464.5* Pyrimidoindole core expands aromaticity; ethoxyphenyl enhances solubility

*Calculated based on molecular formulas from referenced evidence.

Key Trends and Implications

Saturation in the thienopyrimidine ring (e.g., 3H,4H,6H,7H) reduces planarity, which may decrease intercalation-related toxicity .

Substituent Effects :

  • Pyrrolidine vs. Morpholine : The pyrrolidine group (target compound, ) offers stronger basicity (pKa ~11) than morpholine (pKa ~8.3), enhancing interactions with acidic residues in target proteins .
  • Aromatic vs. Aliphatic Substituents : Chlorophenyl () and fluorophenyl () groups improve lipophilicity and π-stacking, while ethyl/methyl groups () optimize steric bulk without excessive hydrophobicity.

Sulfanyl Linker :

  • The 2-oxoethylsulfanyl group acts as a bioisostere for phosphate or carboxylate groups, mimicking transition states in enzymatic reactions .

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